molecular formula C16H16ClN3 B11839784 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile CAS No. 88347-12-0

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile

Katalognummer: B11839784
CAS-Nummer: 88347-12-0
Molekulargewicht: 285.77 g/mol
InChI-Schlüssel: CINVXALROPHFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a crucial structure in the development of various therapeutic agents due to its biological activity and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with cyclohexylamine. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles, such as solvent-free conditions and microwave irradiation, to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Eigenschaften

CAS-Nummer

88347-12-0

Molekularformel

C16H16ClN3

Molekulargewicht

285.77 g/mol

IUPAC-Name

3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C16H16ClN3/c17-12-8-11-6-7-15(14(9-18)16(11)19-10-12)20-13-4-2-1-3-5-13/h6-8,10,13,20H,1-5H2

InChI-Schlüssel

CINVXALROPHFAE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.